molecular formula C10H7FO B1342877 7-Fluoronaphthalen-1-ol CAS No. 3132-92-1

7-Fluoronaphthalen-1-ol

Cat. No.: B1342877
CAS No.: 3132-92-1
M. Wt: 162.16 g/mol
InChI Key: BFANNCFXNHKKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoronaphthalen-1-ol is an organic compound with the molecular formula C10H7FO It is a derivative of naphthalene, where a fluorine atom is substituted at the 7th position and a hydroxyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Fluoronaphthalen-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-epoxynaphthalene with hydrogen fluoride. The reaction is typically carried out under inert atmosphere conditions, such as nitrogen, and involves refluxing the mixture in methanol with concentrated hydrochloric acid for several hours .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography, is common to isolate the desired compound from by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fluoronaphthalene derivative.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

Scientific Research Applications

7-Fluoronaphthalen-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 7-Fluoronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

    7-Chloronaphthalen-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    7-Bromonaphthalen-1-ol: Contains a bromine atom at the 7th position.

    7-Iodonaphthalen-1-ol: Features an iodine atom at the 7th position.

Comparison: 7-Fluoronaphthalen-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and iodo counterparts. Additionally, the fluorine atom can enhance the compound’s biological activity by improving its interaction with biomolecules .

Properties

IUPAC Name

7-fluoronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFANNCFXNHKKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)F)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoronaphthalen-1-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-Fluoronaphthalen-1-ol
Reactant of Route 3
Reactant of Route 3
7-Fluoronaphthalen-1-ol
Reactant of Route 4
7-Fluoronaphthalen-1-ol
Reactant of Route 5
7-Fluoronaphthalen-1-ol
Reactant of Route 6
7-Fluoronaphthalen-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.